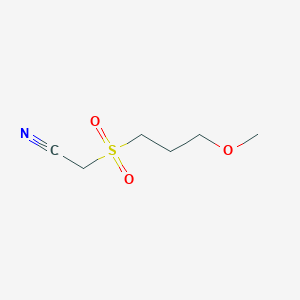

2-(3-Methoxypropanesulfonyl)acetonitrile

Overview

Description

“2-(3-Methoxypropanesulfonyl)acetonitrile” is a chemical compound with the molecular formula C6H11NO3S . It has a molecular weight of 177.22 . The IUPAC name for this compound is [(3-methoxypropyl)sulfonyl]acetonitrile .

Physical and Chemical Properties This compound is a liquid at room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis and Magnetic Properties

One study explores the microwave-assisted synthesis of metal complexes, leading to the formation of distinct Co(II) complexes with varying nuclearity. This approach, which involves reactions in acetonitrile, demonstrates an improvement in reaction rates and yields compared to traditional solvothermal synthesis. The resulting complexes exhibit ferromagnetic coupling, highlighting potential applications in magnetic materials and coordination chemistry (Zhang et al., 2009).

Solvolysis Reactions and Mechanistic Insights

Another research focus is on the solvolysis reactions of organic compounds in acetonitrile-water mixtures. A study on the acid-catalyzed solvolysis of 2-methoxy-2-phenyl-3-butene reveals insights into the nucleophilic addition of water and the formation of various products. This research contributes to a deeper understanding of reaction mechanisms and the influence of solvents on organic reactions (Jia et al., 2002).

Deprotection Reactions in Synthetic Chemistry

The role of acetonitrile in synthetic chemistry is further exemplified by its use in the deprotection of certain protective groups. A study discusses the effective removal of the 4-methoxybenzyloxycarbonyl group using p-toluenesulfonic acid in acetonitrile, showcasing the solvent's utility in facilitating specific chemical transformations (Yamada et al., 1984).

Enhancing Selectivity in Organic Synthesis

Research on the selective cleavage of protective groups highlights the importance of acetonitrile as a solvent in achieving high selectivity and efficiency. A study on the unmasking of p-methoxybenzyl ethers using zirconium(IV) chloride in acetonitrile demonstrates the solvent's role in enabling selective reactions under mild conditions, applicable to various sensitive substrates (Sharma et al., 2003).

Fluorescent Probes for Metal Ion Detection

The development of fluorescent probes for detecting metal ions is another area where acetonitrile-based chemistry is applied. A study on a rhodamine-based probe with thiourea receptors shows high selectivity and sensitivity towards Hg2+ ions in an acetonitrile-containing solution, demonstrating potential applications in environmental monitoring and analytical chemistry (Hong et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(3-methoxypropylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-10-4-2-5-11(8,9)6-3-7/h2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOLJIROPVAKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropanesulfonyl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)

![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)

![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)

![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)